

Allitinib alternative names AST-1306

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Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

Cat. No.: S001612

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Core Drug Profile

Attribute	Description
Systematic Name	N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)acrylamide [1]
CAS Number	897383-62-9 [2] [1] [3]
Molecular Formula	C ₂₄ H ₁₈ ClFN ₄ O ₂ [2] [1] [3]
Molecular Weight	448.88 g/mol [2] [1] [3]
Related Salt	Allitinib tosylate (MW: 621.08) [4]
Key Targets	EGFR, ErbB2 (HER2), ErbB4 [4] [2] [3]
Mechanism	Irreversible, covalent inhibitor [2] [3]
Main Application	Anticancer agent (under investigation) [2] [1]

Quantitative Pharmacological Data

Parameter	Value	Context / Assay
EGFR IC ₅₀	0.5 nM	Cell-free assay [4] [2]
ErbB2 (HER2) IC ₅₀	3 nM	Cell-free assay [4] [2] [3]
ErbB4 IC ₅₀	0.8 nM	Cell-free assay [4] [2] [3]
EGFR (T790M/L858R) IC ₅₀	12 nM	Cell-free assay, resistant mutant [4] [2]
Cellular Anti-Proliferation (IC₅₀)		
A431 cells	0.2 μM	Human epidermoid carcinoma, 72h SRB assay [4] [2]
NCI-H1975 cells	0.7 μM	Lung adenocarcinoma (EGFR T790M/L858R mutant), 72h SRB assay [4] [2]
A549 cells	6.8 μM	Lung carcinoma, 72h SRB assay [4] [2]
In Vivo Efficacy	25-100 mg/kg	Oral administration, twice daily; suppressed tumor growth in SK-OV-3 and Calu-3 xenograft models [2]
Solubility (DMSO)	~85 mg/mL (189.36 mM)	For molecular weight 448.88 g/mol [3]

Experimental Protocols

Tyrosine Kinase Assay (Cell-Free)

This protocol is used to determine the IC₅₀ values against purified kinase targets [4].

- **Coat Plates:** Use 96-well ELISA plates pre-coated with 20 μg/mL of a substrate like Poly(Glu,Tyr) 4:1.
- **Prepare Reaction Mix:** Add 80 μL of a 5 μM ATP solution in kinase reaction buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT) to each well.

- **Add Inhibitor:** Add 10 μ L of Allitinib serially diluted in DMSO (typically 1% final DMSO concentration). Use 1% DMSO as a negative control.
- **Initiate Reaction:** Start the kinase reaction and allow it to proceed for an appropriate time at a controlled temperature (e.g., 30°C).
- **Detect Phosphorylation:** Quantify phosphorylated tyrosine residues using a primary anti-phosphotyrosine antibody and a secondary HRP-conjugated antibody for colorimetric or chemiluminescent detection.

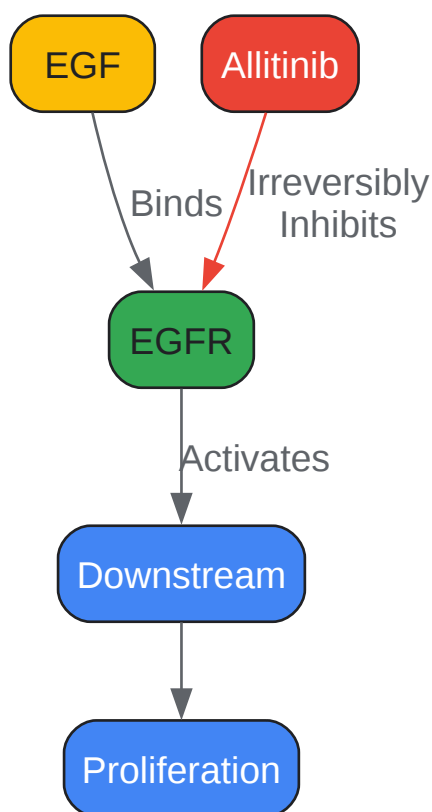
Cell Proliferation Assay (SRB Assay)

This protocol measures the anti-proliferative effect of Allitinib on adherent cancer cell lines [2].

- **Seed Cells:** Plate cells in 96-well plates at an optimal density and allow them to adhere for 24 hours.
- **Apply Compound:** Treat cells with a concentration gradient of Allitinib for a specified duration (e.g., 72 hours).
- **Fix Cells:** After treatment, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% (w/v). Incubate at 4°C for at least 1 hour to fix the cells.
- **Wash and Stain:** Wash the plates thoroughly with water to remove TCA, then stain with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 15-30 minutes.
- **Remove Excess Stain:** Rapidly wash the plates with 1% acetic acid to remove unbound dye.
- **Solubilize and Measure:** Solubilize the protein-bound dye with a 10 mM unbuffered Tris base solution. Measure the optical density at a wavelength of 510-560 nm. The OD is proportional to the cell mass.

Mechanism of Action and Signaling Pathway

Allitinib is an anilino-quinazoline compound that acts as an **irreversible inhibitor** of the ErbB family of receptor tyrosine kinases [2]. It forms a covalent bond with specific cysteine residues in the kinase domains of EGFR and ErbB2, leading to sustained inhibition until new proteins are synthesized [5]. This is particularly effective against the EGFR T790M resistance mutation [4] [2]. The diagram below illustrates how Allitinib binding disrupts the downstream signaling cascade.



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Allitinib covalently binds to EGFR/ErbB2, blocking activation of downstream pathways like MAPK and PI3K/Akt, ultimately inhibiting cancer cell proliferation and survival [4] [2].

Research Considerations

- **Solubility and Storage:** Allitinib has high solubility in DMSO. For in vivo studies, it can be formulated as a homogeneous suspension in 0.5% CMC-Na [3]. The powder should be stored at -20°C, and DMSO stock solutions are best used fresh or stored at -80°C for longer-term use [2] [1] [3].
- **Selectivity:** Allitinib demonstrates high selectivity, being over 3,000-fold more selective for the ErbB family kinases than other kinase families like PDGFR, KDR, and c-Met [4] [2].

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References

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